
(2,3-Diaminophenyl)methanol
Overview
Description
(2,3-Diaminophenyl)methanol is an organic compound with the molecular formula C7H10N2O It consists of a phenyl ring substituted with two amino groups at the 2 and 3 positions and a hydroxyl group at the methanol position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diaminophenyl)methanol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrophenylmethanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the catalytic hydrogenation of 2,3-dinitrobenzyl alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carried out under controlled temperature and pressure to achieve efficient conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions: (2,3-Diaminophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield 2,3-diaminobenzaldehyde or 2,3-diaminobenzoic acid.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(2,3-Diaminophenyl)methanol serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactivity, making it valuable in forming various derivatives. The compound can undergo oxidation to yield 2,3-diaminobenzaldehyde or 2,3-diaminobenzoic acid. Additionally, reduction reactions can produce various amine derivatives, while substitution reactions can lead to N-alkyl or N-acyl derivatives.
Feasible Synthetic Routes
The synthesis of this compound can involve several methodologies, including:
- Amino Protection: Protecting amino groups to facilitate further reactions.
- Bromination: Introducing bromine for subsequent substitution reactions.
- Hydrolysis and Oxidation: Converting intermediates into the desired products through hydrolysis followed by oxidation.
These methods highlight the compound's utility in multi-step synthetic pathways, particularly in the development of fluorescent probes and other advanced materials.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The amino groups present in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Studies have shown that derivatives of this compound may interact with cellular pathways involved in inflammation and cancer progression.
Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate. Its ability to act as a molecular chaperone has been demonstrated in studies focusing on genetic conditions such as Pendred syndrome. In this context, (2-aminophenyl)methanol was found to significantly enhance the cellular localization of mutant pendrin proteins associated with hearing loss .
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is employed in the production of dyes and pigments. Its chemical structure allows it to be modified into various colorants used in textiles and other materials. The compound's versatility makes it an essential component in developing new dye formulations that meet specific performance criteria.
Case Study 1: Synthesis of Fluorescent Probes
A notable application of this compound is its role in synthesizing Zn²⁺ fluorescent probes. This process involves a series of reactions starting from the compound to create complex structures that are sensitive to zinc ions. The research highlights its effectiveness as a precursor in developing novel fluorescent materials for biological imaging applications.
Case Study 2: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against cancer cell lines. This study underscores the importance of structural variations on biological activity and paves the way for future drug development based on this compound.
Mechanism of Action
The mechanism of action of (2,3-Diaminophenyl)methanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
2,4-Diaminophenylmethanol: Similar structure but with amino groups at the 2 and 4 positions.
2,3-Diaminotoluene: Similar structure but with a methyl group instead of a hydroxyl group.
2,3-Diaminophenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
Uniqueness: (2,3-Diaminophenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Biological Activity
(2,3-Diaminophenyl)methanol, with the molecular formula CHNO, is an organic compound characterized by a phenyl ring substituted with two amino groups at the 2 and 3 positions and a hydroxyl group at the methanol position. This unique structure allows it to participate in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group is capable of participating in redox reactions, which can affect cellular processes. This compound's versatility allows it to engage in multiple pathways, making it a valuable candidate for further research in therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that it can effectively reduce the viability of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate promising potential for use as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, research has shown that it can significantly reduce the viability of cancer cell lines such as LNCaP and MOLT-4F, with IC values indicating potent cytotoxicity .
Table of Biological Activities
Activity Type | Target Organisms/Cells | IC / MIC Values |
---|---|---|
Antimicrobial | Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 0.44 mg/mL | |
Anticancer | LNCaP (prostate cancer) | 6.43 µg/mL |
MOLT-4F (leukemia) | 18.3 µg/mL |
Study on Antimicrobial Efficacy
A study conducted by Baskar et al. evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited strong inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Investigation into Anticancer Mechanisms
Another research effort focused on understanding the mechanisms by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers in treated cells. Findings demonstrated that the compound effectively induced G1 phase arrest and increased the expression of pro-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,3-diaminophenyl)methanol, and what reaction conditions optimize yield?
this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reducing a nitro precursor (e.g., 2,3-dinitrophenylmethanol) using catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol under 1–3 atm pressure. Temperature control (25–50°C) and solvent selection (e.g., THF or DMF) are critical to minimize side reactions like over-reduction or polymerization . Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures ≥95% purity. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation of the diamine group .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it?
- IR Spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch of primary amines) and ~3200 cm⁻¹ (O-H stretch of methanol). Aromatic C=C stretches appear at 1500–1600 cm⁻¹ .
- NMR :
- ¹H NMR (DMSO-d₆) : δ 6.5–7.2 ppm (aromatic protons), δ 4.5–5.0 ppm (broad, NH₂ and OH), δ 3.5–4.0 ppm (CH₂OH).
- ¹³C NMR : δ 140–150 ppm (aromatic carbons adjacent to NH₂), δ 60–65 ppm (CH₂OH) .
Q. What solvents and conditions are suitable for dissolving this compound in experimental workflows?
The compound exhibits moderate solubility in polar solvents:
- Water : ~410 mg/L at 20°C (pH-dependent; solubility increases under acidic conditions due to protonation of NH₂ groups).
- Methanol/Ethanol : 11 g/100 mL and 4.7 g/100 mL, respectively, at 25°C.
- DMF/DMSO : >50 g/100 mL, ideal for reactions requiring high solubility. Note: Aqueous solutions should be stored at 2–8°C to prevent oxidative degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the diamine and methanol groups influence reactivity in cross-coupling reactions?
The ortho-diamine configuration creates steric hindrance, limiting accessibility for electrophilic reagents. However, the NH₂ groups act as strong electron donors, enhancing nucleophilic aromatic substitution (SNAr) at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the C4 position in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF (80°C, 12 h). Competing side reactions (e.g., oxidation to quinones) are mitigated by using degassed solvents and chelating agents like EDTA .
Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?
Discrepancies in anti-inflammatory activity (IC₅₀ values ranging from 10–50 μM across studies) may arise from:
- Purity variations : Impurities like nitro byproducts (from incomplete reduction) can skew bioassay results. HPLC-UV/LC-MS validation is essential pre-screening .
- Assay conditions : Varying cell lines (e.g., RAW 264.7 vs. THP-1) and LPS concentrations in NF-κB inhibition assays. Standardizing protocols (e.g., 1 μg/mL LPS, 24 h incubation) improves reproducibility .
- Solvent artifacts : DMSO >1% v/v can inhibit cytokine production. Use methanol or PBS for compound solubilization .
Q. What strategies are effective for stabilizing this compound against oxidative degradation during long-term storage?
- Lyophilization : Freeze-drying under vacuum with cryoprotectants (trehalose or mannitol) retains >90% stability for 12 months at -20°C.
- Antioxidants : Add 0.1% w/v ascorbic acid or BHT to ethanolic solutions.
- Inert packaging : Store in amber vials with argon headspace to prevent O₂ and moisture ingress .
Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2 or TNF-α?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:
- COX-2 binding : The methanol group forms hydrogen bonds with Arg120, while the diamine moiety interacts with Tyr355 via π-cation interactions.
- TNF-α inhibition : The aromatic ring inserts into the hydrophobic pocket of TNF-α (PDB: 2AZ5), with NH₂ groups stabilizing via salt bridges with Glu135 . Validation requires SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ) and ITC for thermodynamic profiling .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(2,3-diaminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUDUZRLZITSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363803 | |
Record name | (2,3-diaminophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273749-25-0 | |
Record name | (2,3-diaminophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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